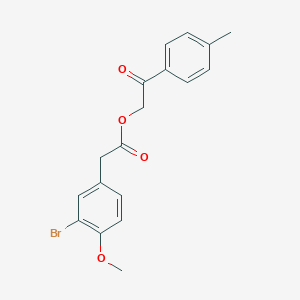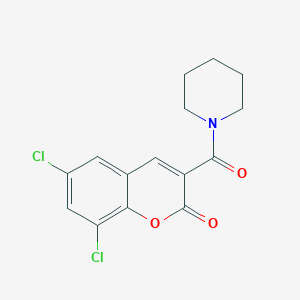
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development. This compound is commonly referred to as DCOE-DBO, and it is a derivative of the naturally occurring compound, coumarin.
Mécanisme D'action
The mechanism of action of DCOE-DBO is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DCOE-DBO has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCOE-DBO is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which often have toxic side effects. However, one of the limitations of DCOE-DBO is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on DCOE-DBO. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of the compound. In addition, further studies are needed to fully understand the mechanism of action of DCOE-DBO and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCOE-DBO as a potential cancer treatment.
Méthodes De Synthèse
The synthesis of DCOE-DBO involves the reaction between 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid and 3,4-dichlorophenylacetyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
DCOE-DBO has been found to have potential applications in the field of medicine. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In addition, DCOE-DBO has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C18H8Br2Cl2O5 |
|---|---|
Poids moléculaire |
535 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H8Br2Cl2O5/c19-10-3-9-4-11(18(25)27-16(9)12(20)6-10)17(24)26-7-15(23)8-1-2-13(21)14(22)5-8/h1-6H,7H2 |
Clé InChI |
GYOBIVDWAGMBKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)







![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)